REACTION_CXSMILES
|
[CH2:1]([OH:16])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][OH:15].[S:17](Cl)([C:20]1[CH:26]=[CH:25][C:23]([CH3:24])=[CH:22][CH:21]=1)(=[O:19])=[O:18]>C(Cl)Cl>[CH3:24][C:23]1[CH:25]=[CH:26][C:20]([S:17]([O:15][CH2:14][CH2:13][O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][OH:16])(=[O:19])=[O:18])=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
2.13 g
|
Type
|
reactant
|
Smiles
|
C(COCCOCCOCCOCCO)O
|
Name
|
|
Quantity
|
89 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Name
|
Ag2O
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 min the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered through a 4 cm pad of celite
|
Type
|
CUSTOM
|
Details
|
flushed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The resulted filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via silica flash chromatography
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.63 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |